molecular formula C7H3BrClN3 B8054193 8-Bromo-4-chloropyrido[4,3-d]pyrimidine

8-Bromo-4-chloropyrido[4,3-d]pyrimidine

Cat. No.: B8054193
M. Wt: 244.47 g/mol
InChI Key: ALCXAADGQYOYGK-UHFFFAOYSA-N
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Description

8-Bromo-4-chloropyrido[4,3-d]pyrimidine is a chemical compound with the molecular formula C7H3BrClN3. This compound has garnered interest due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives may exhibit different biological activities and properties.

Scientific Research Applications

8-Bromo-4-chloropyrido[4,3-d]pyrimidine has several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Bromo-4-chloropyrido[4,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes such as protein kinases or bind to receptors involved in cellular signaling pathways. The exact mechanism may vary depending on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

8-Bromo-4-chloropyrido[4,3-d]pyrimidine is compared with other similar compounds, such as 7-Bromo-4-chloropyrido[3,2-d]pyrimidine and other pyridopyrimidines. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and potential for diverse chemical modifications.

List of Similar Compounds

  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

  • 8-Bromo-4-chloropyrido[2,3-d]pyrimidine

  • 4-Chloropyrido[4,3-d]pyrimidine derivatives

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-bromo-4-chloropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCXAADGQYOYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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